
N,N,N-Trimethylanilinium bromide bromine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N,N-Trimethylanilinium bromide bromine” is a compound with the molecular formula C9H14Br3N . It is known to display dual reactivity through both the aryl group and the N-methyl groups .
Synthesis Analysis
The synthesis of “N,N,N-Trimethylanilinium bromide bromine” involves preparing it from a homogeneous solution of reactants in acetonitrile. It is then Buchner filtered and washed with cold diethyl ether before being dried under high vacuum .Molecular Structure Analysis
The molecular structure of “N,N,N-Trimethylanilinium bromide bromine” is represented by the InChI=1S/C9H14N.Br2.BrH/c1-10(2,3)9-7-5-4-6-8-9;1-2;/h4-8H,1-3H3;;1H/q+1;;/p-1 .Chemical Reactions Analysis
“N,N,N-Trimethylanilinium bromide bromine” is used in the methylation of phenols, carboxylic acids, and thiols. It acts as an in situ source of methyl iodide via self-immolation and minimizes competing S N Ar processes .Physical And Chemical Properties Analysis
“N,N,N-Trimethylanilinium bromide bromine” has a molecular weight of 375.93 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 1 .作用机制
The degradation of “N,N,N-Trimethylanilinium bromide bromine” has been studied, and it has been found that it degrades to methyl iodide and the parent aniline. This is consistent with a closed-shell S N 2-centred degradative pathway, and methyl iodide is the key reactive species in applied methylation procedures .
安全和危害
属性
IUPAC Name |
molecular bromine;trimethyl(phenyl)azanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.Br2.BrH/c1-10(2,3)9-7-5-4-6-8-9;1-2;/h4-8H,1-3H3;;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWLJVGUJFXIFR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Br-].BrBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962263 |
Source


|
| Record name | N,N,N-Trimethylanilinium bromide--bromine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N-Trimethylanilinium bromide bromine | |
CAS RN |
4207-56-1 |
Source


|
| Record name | N,N,N-Trimethylanilinium bromide--bromine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Chloromethyl 4-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B8052278.png)
![Tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8052281.png)
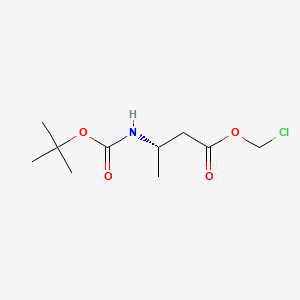
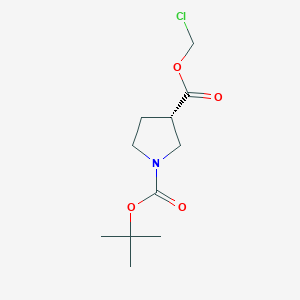
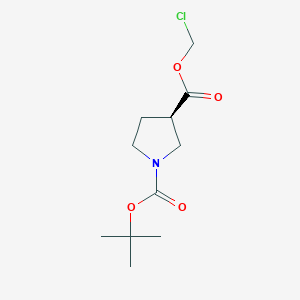
![Tert-butyl 3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate](/img/structure/B8052314.png)
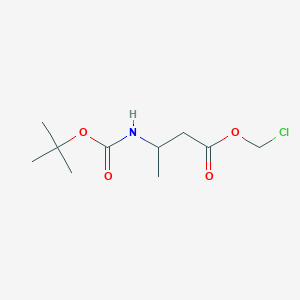
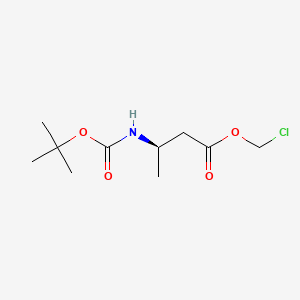

![1-((2S,3S,5S,10S,13S,14S,16S,17R)-3,17-diacetoxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-ium bromide](/img/structure/B8052329.png)

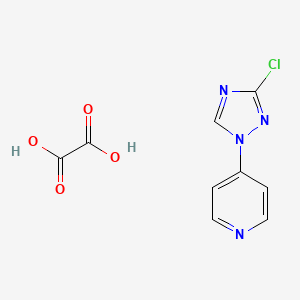
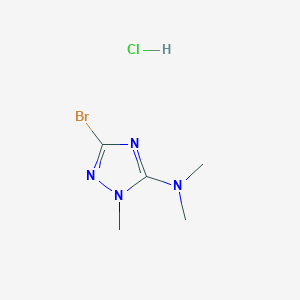
![Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B8052356.png)